

# Technical Support Center: Enhancing Lamivudine's Antiviral Effect in Resistant Strains

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Lamivudine*  
Cat. No.: *B182088*

[Get Quote](#)

Prepared by the Senior Application Scientist Team

Welcome, researchers, to our dedicated technical support guide on overcoming **Lamivudine** (3TC) resistance. This document is designed to provide you with a deep, mechanistic understanding of **Lamivudine** resistance and to offer practical, field-proven troubleshooting guides and protocols to enhance its antiviral efficacy in your experiments. We have structured this guide to follow a logical experimental workflow, from identifying resistance to implementing and validating enhancement strategies.

## Understanding the Core Problem: The Mechanism of Lamivudine Resistance

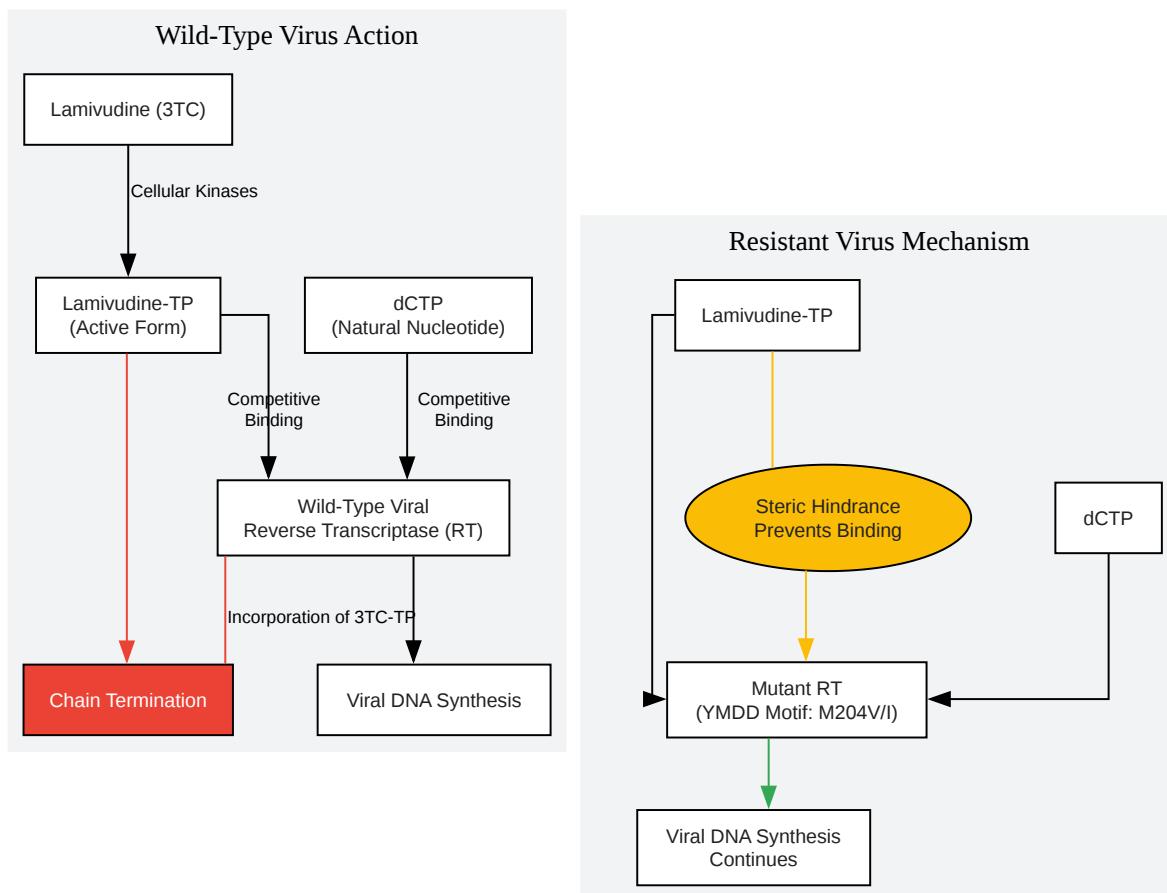
Before troubleshooting, it's critical to understand the "why." **Lamivudine** is a nucleoside reverse transcriptase inhibitor (NRTI). In its active triphosphate form, it competes with natural deoxycytidine triphosphate for incorporation into newly synthesized viral DNA. Its lack of a 3'-hydroxyl group then terminates the growing DNA chain. Resistance primarily emerges from specific mutations in the viral polymerase (reverse transcriptase) gene.

## FAQ 1: What are the primary molecular mechanisms of Lamivudine resistance?

The most common mutations associated with **Lamivudine** resistance occur within the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif in the C domain of the viral

polymerase.<sup>[1][2][3]</sup> Specifically, for Hepatitis B Virus (HBV), the key mutations are rtM204V and rtM204I.<sup>[3]</sup> These mutations, particularly rtM204V, are often accompanied by a compensatory mutation, rtL180M, which can restore some of the replication fitness lost due to the primary mutation.<sup>[3][4]</sup>

**Causality:** The YMDD mutations cause resistance through steric hindrance.<sup>[5]</sup> The altered amino acid structure at this critical site physically obstructs the incorporation of **Lamivudine**'s active triphosphate form into the viral DNA, while still allowing natural nucleotides to bind. This selective disadvantage for the drug leads to a loss of antiviral efficacy. While these mutant viruses often have a decreased replication capacity compared to the wild-type virus, they can still lead to virologic breakthrough and disease progression under the selective pressure of monotherapy.<sup>[1][2]</sup> For HIV, the analogous M184V mutation confers high-level resistance to **Lamivudine** and emtricitabine.<sup>[6][7]</sup>



[Click to download full resolution via product page](#)

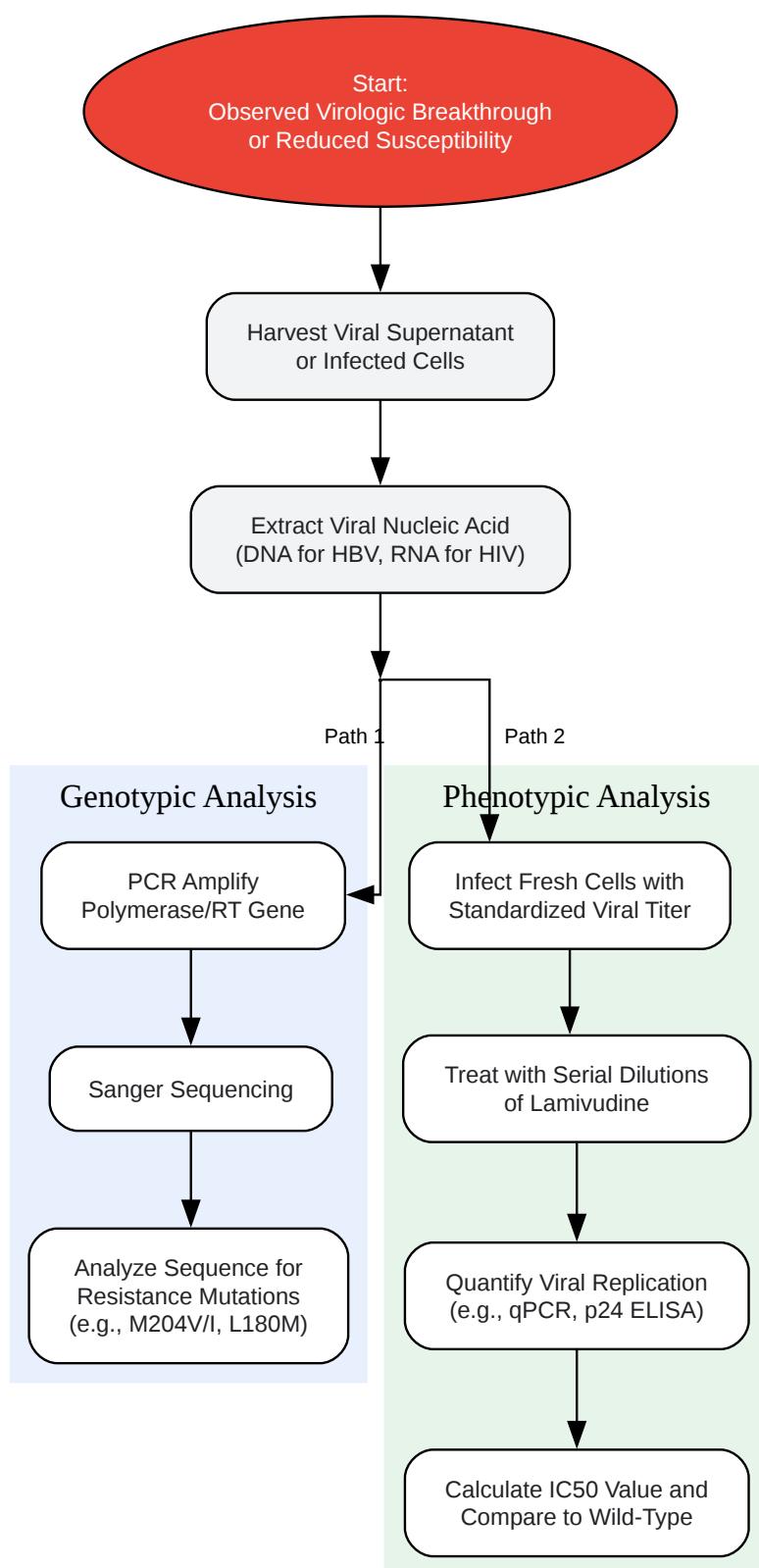
**Caption:** Mechanism of **Lamivudine** action and resistance.

## Troubleshooting Guide: Confirming and Characterizing Resistance

When you observe a rebound in viral markers or a lack of viral suppression in your experimental system despite **Lamivudine** treatment, the first step is to confirm and characterize the resistance.

## FAQ 2: My cell culture model shows reduced susceptibility to Lamivudine. How do I confirm and characterize the resistance?

A two-pronged approach is essential: genotypic and phenotypic testing. Genotypic testing identifies the specific mutations responsible for resistance, while phenotypic testing quantifies the extent to which these mutations affect the drug's efficacy (i.e., the change in the half-maximal inhibitory concentration, IC<sub>50</sub>).

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for resistance characterization.

## Protocol 1: Genotypic Resistance Testing (Polymerase Gene Sequencing)

This protocol outlines the standard method for identifying resistance-conferring mutations using Sanger sequencing.

- Nucleic Acid Extraction: Isolate viral DNA (HBV) or RNA (HIV) from patient serum/plasma or cell culture supernatant using a validated commercial kit. For HIV, perform reverse transcription to generate cDNA.
- PCR Amplification: Design primers to amplify the conserved region of the polymerase/reverse transcriptase gene encompassing the YMDD motif. Use a high-fidelity polymerase to minimize PCR-induced errors.
- PCR Product Purification: Purify the amplified DNA fragment using a PCR cleanup kit to remove primers, dNTPs, and polymerase.
- Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using both the forward and reverse amplification primers.
- Sequence Analysis:
  - Align the resulting sequences against a wild-type reference sequence for the appropriate virus and genotype.
  - Identify amino acid substitutions at key resistance codons (e.g., rtL180 and rtM204 for HBV; M184 for HIV).[3][6]

## Protocol 2: Phenotypic Antiviral Susceptibility Assay

This protocol determines the concentration of **Lamivudine** required to inhibit 50% of viral replication (IC50).

- Cell Plating: Seed permissive host cells (e.g., HepG2.2.15 for HBV, HEK293T for HIV pseudovirus) in 96-well plates at a density that ensures they are sub-confluent for the duration of the assay.

- Drug Dilution Series: Prepare a 2-fold serial dilution of **Lamivudine** in culture medium, covering a wide concentration range (e.g., from 0.01  $\mu$ M to 100  $\mu$ M). Include a "no-drug" control.
- Infection and Treatment:
  - Infect the plated cells with the patient-derived or lab-generated resistant virus at a low multiplicity of infection (MOI).
  - Simultaneously, infect a set of control wells with a wild-type laboratory strain.
  - After infection (typically 2-4 hours), remove the inoculum and add the media containing the **Lamivudine** serial dilutions.
- Incubation: Incubate the plates for a period sufficient to allow multiple rounds of replication (e.g., 4-7 days).
- Quantify Viral Replication: Measure a marker of viral replication. For HBV, this is often secreted HBV DNA in the supernatant, quantified by qPCR.<sup>[8]</sup> For HIV, it could be p24 antigen levels in the supernatant, measured by ELISA.
- Data Analysis:
  - Normalize the data by setting the "no-drug" control as 100% replication.
  - Plot the percentage of viral inhibition versus the log of the drug concentration.
  - Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.<sup>[9]</sup> A significant increase (e.g., >5-fold) in the IC50 value for the test virus compared to the wild-type virus confirms phenotypic resistance.

## Strategies to Enhance Lamivudine Efficacy in Resistant Strains

Once resistance is confirmed, the primary strategy to restore antiviral activity is through combination therapy. The goal is to use a second drug with a different resistance profile that is active against the **Lamivudine**-resistant mutants.

## Combination Therapy: The Gold Standard Approach

### FAQ 3: Which antiviral agents are most effective in combination with Lamivudine against resistant strains?

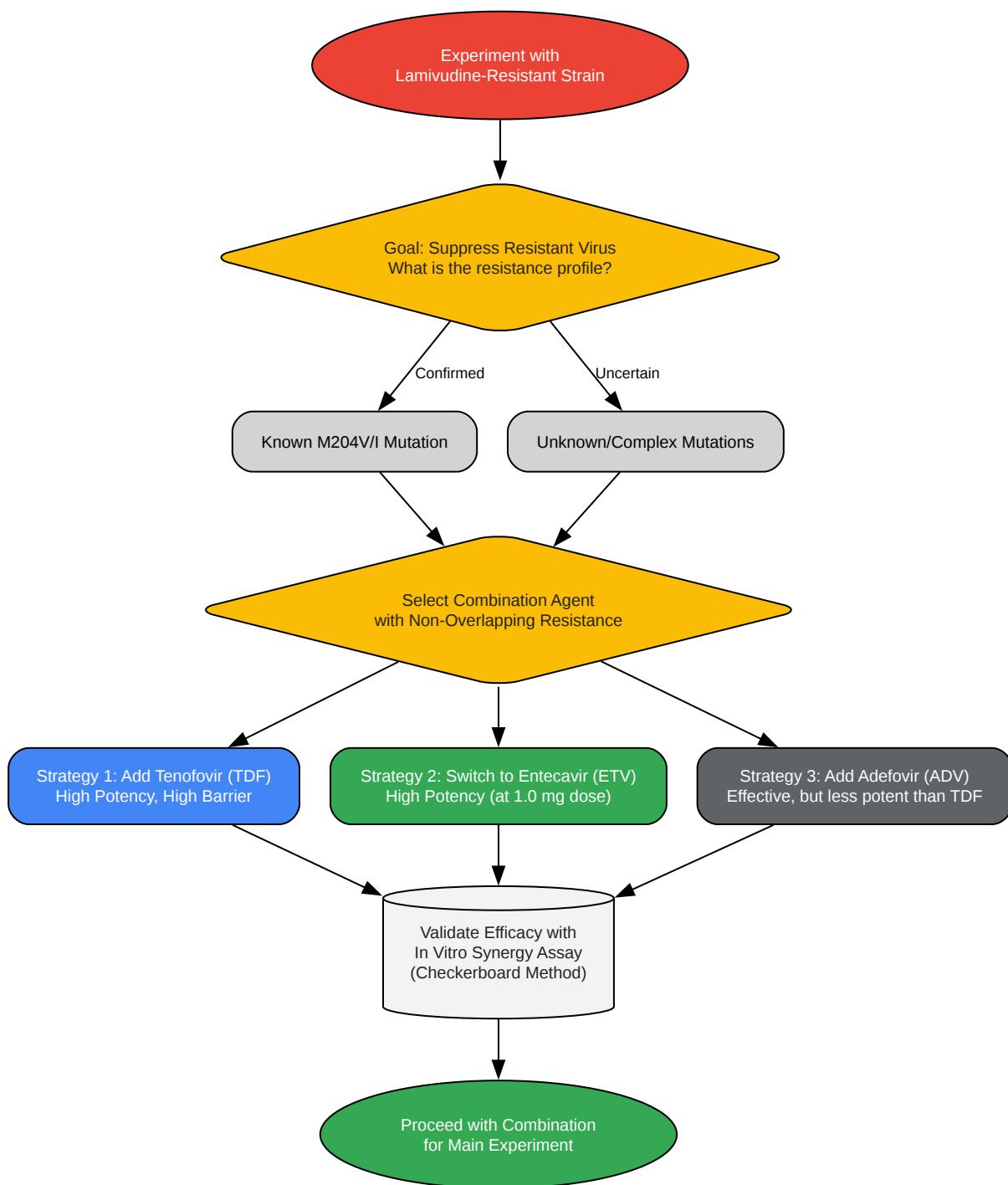
For **Lamivudine**-resistant HBV, the standard-of-care has evolved. Initially, adding Adefovir Dipivoxil (ADV) was a common strategy.<sup>[4][10][11]</sup> However, Tenofovir Disoproxil Fumarate (TDF) has demonstrated superior potency and a higher barrier to resistance.<sup>[12][13][14]</sup> Switching to or adding Tenofovir is now the preferred approach. Entecavir (ETV) is also highly effective against **Lamivudine**-resistant HBV, though a higher dose (1.0 mg) is required compared to the dose for treatment-naïve patients (0.5 mg).<sup>[15][16][17]</sup>

For **Lamivudine**-resistant HIV, treatment guidelines recommend switching to a regimen that does not rely on **Lamivudine**'s activity, typically including a potent integrase inhibitor or a boosted protease inhibitor, often in combination with two fully active NRTIs.<sup>[6]</sup> However, some studies suggest a residual clinical benefit to continuing **Lamivudine** even in the presence of the M184V mutation, as it can reduce viral fitness and may delay further resistance development.<sup>[7]</sup>

### Data Summary: Efficacy of Rescue Therapies for **Lamivudine**-Resistant HBV

Rescue Strategy	Study Population	Duration	Mean HBV DNA Reduction (log <sub>10</sub> copies/mL)	Reference
Switch to Entecavir (1mg)	Lamivudine-Refactory	48 Weeks	-5.11	[15][18]
Add Adefovir (10mg)	Lamivudine-Resistant	48 Weeks	-3.59 to -4.04	[10]
Add Tenofovir (300mg)	Lamivudine-Resistant	48 Weeks (Median)	-4.50	[12]
Continue Lamivudine	Lamivudine-Refactory	48 Weeks	-0.07 to -0.48	[10][15]

This table synthesizes data from multiple clinical trials for comparative purposes.



[Click to download full resolution via product page](#)

**Caption:** Logic for selecting a combination therapy strategy.

## Protocol 3: In Vitro Synergy Assay (Checkerboard Method)

This protocol allows you to systematically test the interaction between **Lamivudine** and a second antiviral agent to determine if their combined effect is synergistic, additive, or antagonistic.

- Plate Cells: Seed permissive cells in a 96-well plate as described in Protocol 2.
- Prepare Drug Plates (Checkerboard):
  - In a separate 96-well "drug plate," prepare serial dilutions of Drug A (e.g., **Lamivudine**) along the rows (e.g., left to right).
  - Prepare serial dilutions of Drug B (e.g., Tenofovir) down the columns (e.g., top to bottom).
  - The plate now contains a matrix of all possible concentration combinations. Include rows and columns with single drugs and a well with no drugs.
- Infect and Treat: Infect cells with the **Lamivudine**-resistant virus. After infection, transfer the drug combinations from the "drug plate" to the cell plate.
- Incubate and Quantify: Follow steps 4 and 5 from Protocol 2.
- Synergy Analysis:
  - The resulting data is a 3D surface (Dose A, Dose B, % Inhibition).
  - Analyze this data using synergy models like the Bliss Independence model or the Loewe Additivity model.[19][20][21]
  - Specialized software (e.g., MacSynergyII, CalcuSyn) can calculate synergy scores.[21] A positive score generally indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism.

## Novel Drug Delivery Systems

## FAQ 4: How can novel drug delivery systems improve Lamivudine's efficacy?

This is an emerging area of research focused on overcoming resistance by altering the drug's pharmacokinetics at the cellular level.

- Mechanism of Enhancement: Nanoparticle-based systems, such as dendrimers or lipid nanoparticles, can enhance the delivery of **Lamivudine** into target cells.[22][23][24] This is achieved by:
  - Improved Cellular Uptake: Nanoparticles can be engineered to be more readily taken up by cells than the free drug, bypassing efflux pumps that might contribute to reduced intracellular drug concentrations.
  - Targeted Delivery: Nanoparticles can be functionalized with ligands that bind to specific receptors on target cells (e.g., hepatocytes for HBV), increasing the local concentration of the drug where it is needed most.
  - Controlled Release: Formulations can be designed for sustained intracellular release, maintaining therapeutic concentrations for longer periods.[25]

A study using G2 dendrimers to deliver **Lamivudine** demonstrated significantly decreased retroviral activity in an HIV-infected cell line without added toxicity, suggesting that nano-delivery systems are a promising avenue for further in vivo investigation.[22][23] Another theoretical study using borospherenes as carriers also highlights the potential of novel materials in **Lamivudine** delivery.[26]

## Consolidated FAQs for Quick Reference

### FAQ 5: How do I interpret IC50, CC50, and Selectivity Index (SI) values?

- IC50 (50% Inhibitory Concentration): The concentration of a drug that inhibits 50% of viral activity. A lower IC50 indicates higher potency.[9][27][28]
- CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in the viability of uninfected host cells. A higher CC50 indicates lower cytotoxicity

and better safety.[27][29]

- Selectivity Index (SI): This is the ratio of CC50 to IC50 (SI = CC50 / IC50). The SI is a critical measure of a drug's therapeutic window. A higher SI value is desirable, as it indicates that the drug is effective against the virus at concentrations far below those that are toxic to the host cell.[27][29] An SI value  $\geq 10$  is generally considered the minimum for a compound to be considered a promising antiviral *in vitro*.[27]

## FAQ 6: What are the best practices for preventing Lamivudine resistance in long-term cell culture experiments?

- Use Combination Therapy Prophylactically: If maintaining long-term viral suppression is the goal, consider using a combination of two drugs with high barriers to resistance from the outset (e.g., **Lamivudine** + Tenofovir).
- Maintain Adequate Drug Concentrations: Ensure that the drug concentration in the culture medium does not fall below the IC90 (90% inhibitory concentration), as suboptimal drug levels are a primary driver of resistance selection. Replenish media with fresh drug regularly.
- Monitor Viral Levels: Periodically quantify viral loads in your culture supernatant. A gradual increase may be the first sign of emerging resistance.
- Start with Low MOI: Initiate experiments with a low multiplicity of infection to reduce the initial pool of random viral mutants from which resistance can be selected.
- Archive Virus Stocks: Keep frozen stocks of the original virus used to infect the cultures. If resistance is suspected, you can perform phenotypic testing comparing the passaged virus to the original stock.

## References

- Perrillo, R., Schiff, E., et al. (2005). Adefovir dipivoxil alone or in combination with **Lamivudine** in patients with **Lamivudine**-resistant chronic hepatitis B. *Gastroenterology*.
- Zoulim, F., & Locarnini, S. (2009). **Lamivudine** resistance in hepatitis B: mechanisms and clinical implications. *Journal of Hepatology*.

- Shaabani, S., et al. (2021). **Lamivudine**-conjugated and efavirenz-loaded G2 dendrimers: Novel anti-retroviral nano drug delivery systems. *IET Nanobiotechnology*.
- Sherman, M., Yurdaydin, C., et al. (2006). Entecavir for treatment of **lamivudine**-refractory, HBeAg-positive chronic hepatitis B. *Gastroenterology*.
- Lee, Y. S., et al. (2006). Resistance to adefovir dipivoxil in **lamivudine** resistant chronic hepatitis B patients treated with adefovir dipivoxil. *Gut*.
- Levine, S., et al. (2003). Efficacies of Entecavir against **Lamivudine**-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro. *Antimicrobial Agents and Chemotherapy*.
- Yim, H. J., et al. (2007). Dynamics of **lamivudine**-resistant hepatitis B virus during adefovir monotherapy versus **lamivudine** plus adefovir combination therapy. *Journal of Viral Hepatitis*.
- Jia, J., et al. (2008). Entecavir for the treatment of **lamivudine**-refractory chronic hepatitis B patients in China. *Journal of Viral Hepatitis*.
- Perrillo, R. P., et al. (2007). Extended treatment with **lamivudine** and adefovir dipivoxil in chronic hepatitis B patients with **lamivudine** resistance. *Hepatology International*.
- Lee, C. H., et al. (2006). Increased risk of adefovir resistance in patients with **lamivudine**-resistant chronic hepatitis B after 48 weeks of adefovir dipivoxil monotherapy. *Hepatology*.
- Sherman, M., et al. (2006). Entecavir for Treatment of **Lamivudine**-Refractory, HBeAg-Positive Chronic Hepatitis B. *Gastroenterology*.
- Senturk, H., et al. (2012). **Lamivudine** plus adefovir combination therapy for **lamivudine** resistance in hepatitis-B-related hepatocellular carcinoma patients. *Turkish Journal of Gastroenterology*.
- van Bömmel, F., et al. (2004). Tenofovir disoproxil fumarate for the treatment of **lamivudine**-resistant hepatitis B. *Hepatology*.
- Zoulim, F., & Locarnini, S. (2012). **Lamivudine** resistance in hepatitis B: Mechanisms and clinical implications. *ResearchGate*.
- Locarnini, S. (2002). Hepatitis B virus resistance to **lamivudine** and its clinical implications. *Antiviral Chemistry and Chemotherapy*.
- Shaw, T., et al. (2006). A review of the one-year incidence of resistance to **lamivudine** in the treatment of chronic hepatitis B. *Journal of Viral Hepatitis*.
- Cho, E. Y., et al. (2015). Tenofovir Monotherapy versus Tenofovir plus **Lamivudine** or Telbivudine Combination Therapy in Treatment of **Lamivudine**-Resistant Chronic Hepatitis B. *Antimicrobial Agents and Chemotherapy*.
- Greninger, A. L., et al. (2022). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. *Antimicrobial Agents and Chemotherapy*.
- Kim, K. H., et al. (2015). In vitro Drug Susceptibility Assay for HBV Using Southern Blotting. *Bio-protocol*.

- Shaabani, S., et al. (2021). (PDF) **Lamivudine**-conjugated and efavirenz-loaded G2 dendrimers: Novel anti-retroviral nano drug delivery systems. ResearchGate.
- Weijdema, M. J., et al. (2006). Switching patients with **Lamivudine** resistant chronic hepatitis B virus from tenofovir to adefovir results in less potent HBV-DNA suppression. *Journal of Viral Hepatitis*.
- Tenney, D. J., et al. (2004). Clinical Emergence of Entecavir-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to **Lamivudine**. *Antimicrobial Agents and Chemotherapy*.
- Yilmaz, M., et al. (2012). **Lamivudine** resistance mutations in patients infected with hepatitis B virus genotype D. *World Journal of Gastroenterology*.
- Rajbhandari, R., & Chung, R. T. (2011). Combination Therapy for Chronic Hepatitis B: Current Indications. *Current Infectious Disease Reports*.
- Shaabani, S., et al. (2021). **Lamivudine**-conjugated and efavirenz-loaded G2 dendrimers: Novel anti-retroviral nano drug delivery systems. *IET Digital Library*.
- Greninger, A. L., et al. (2022). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. *Antimicrobial Agents and Chemotherapy*.
- Patterson, S. J., et al. (2011). Tenofovir disoproxil fumarate rescue therapy following failure of both **Lamivudine** and adefovir dipivoxil in chronic hepatitis B. *Gut*.
- Fung, S. K., & Lok, A. S. F. (2004). Management of hepatitis B patients with antiviral resistance. *NATAP*.
- Greninger, A. L., et al. (2022). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. *Semantic Scholar*.
- NAM aidsmap. (2024). **Lamivudine** resistance mutation may persist for many years in some people with HIV. *aidsmap.com*.
- Gholipour, A., et al. (2024). **Lamivudine** adsorption on the novel borospherene as a promising drug delivery system: a DFT study on HIV therapy. *Molecular Physics*.
- Ekins, S., et al. (2020). Discovery of Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 In Vitro. *ACS Omega*.
- He, S., et al. (2015). Evaluation of antiviral drug synergy in an infectious HCV system. *Antiviral Research*.
- Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. *Creative Diagnostics*.
- Das, S. S., et al. (2008). Design and study of **Lamivudine** oral controlled release tablets. *AAPS PharmSciTech*.
- Li, J., et al. (2021). Tenofovir disoproxil fumarate against chronic hepatitis B. *Infection and Drug Resistance*.
- CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. *clyte.com*.
- van Rooyen, J. (2015). Why do we have to measure IC50, CC50 and SI? ResearchGate.

- Kempf, D. J., & Sham, H. L. (1998). Measuring the effectiveness of antiretroviral agents. *Journal of Antimicrobial Chemotherapy*.
- Flórez-Álvarez, J., et al. (2023). High frequency of **Lamivudine** and Telbivudine resistance mutations in hepatitis B virus isolates from human immunodeficiency virus co-infected patients on highly active antiretroviral therapy in Bucaramanga, Colombia. *Frontiers in Cellular and Infection Microbiology*.
- Couts, L., & Nachega, J. B. (2024). **Lamivudine**. *StatPearls - NCBI Bookshelf*.
- Li, J., et al. (2016). The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. *PLoS One*.
- Quercia, R., et al. (2017). Twenty-Five Years of **Lamivudine**: Current and Future Use for the Treatment of HIV-1 Infection. *Journal of Acquired Immune Deficiency Syndromes*.
- Medscape. (2025). Hepatitis B Test: Reference Range, Interpretation, Collection and Panels. [emedicine.medscape.com](https://emedicine.medscape.com).
- Centers for Disease Control and Prevention. (2025). Clinical Testing and Diagnosis for Hepatitis B. [cdc.gov](https://www.cdc.gov/hepatitis/b/clinical/testing-diagnosis.htm).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Lamivudine resistance in hepatitis B: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Extended treatment with lamivudine and adefovir dipivoxil in chronic hepatitis B patients with lamivudine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the one-year incidence of resistance to lamivudine in the treatment of chronic hepatitis B: Lamivudine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | High frequency of Lamivudine and Telbivudine resistance mutations in hepatitis B virus isolates from human immunodeficiency virus co-infected patients on highly active antiretroviral therapy in Bucaramanga, Colombia [frontiersin.org]

- 7. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. clyte.tech [clyte.tech]
- 10. Adefovir dipivoxil alone or in combination with lamivudine in patients with lamivudine-resistant chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamics of lamivudine-resistant hepatitis B virus during adefovir monotherapy versus lamivudine plus adefovir combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tenofovir disoproxil fumarate for the treatment of lamivudine-resistant hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Switching patients with lamivudine resistant chronic hepatitis B virus from tenofovir to adefovir results in less potent HBV-DNA suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Entecavir for treatment of lamivudine-refractory, HBeAg-positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacies of Entecavir against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Entecavir for the treatment of lamivudine-refractory chronic hepatitis B patients in China - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Entecavir for Treatment of Lamivudine-Refactory, HBeAg-Positive Chronic Hepatitis B [natap.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lamivudine-conjugated and efavirenz-loaded G2 dendrimers: Novel anti-retroviral nano drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. digital-library.theiet.org [digital-library.theiet.org]
- 25. Design and study of lamivudine oral controlled release tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]
- 27. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Enhancing Lamivudine's Antiviral Effect in Resistant Strains]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182088#methods-to-enhance-lamivudine-s-antiviral-effect-in-resistant-strains>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)